physicochemical properties of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride
physicochemical properties of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride
This technical guide provides a comprehensive analysis of [2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride , a specialized phenoxyalkylamine building block often utilized in medicinal chemistry for the development of ion channel modulators and G-protein coupled receptor (GPCR) ligands.
CAS Registry Number: 908597-00-2 Compound Class: Phenoxyalkylamine / Ether-Amine Salt[1][2]
Physicochemical Profile
This section consolidates the fundamental chemical constants and physical behavior of the compound.[3][4] As a hydrochloride salt of a primary amine, its behavior is dominated by ionic lattice interactions in the solid state and solvation thermodynamics in aqueous media.
Identity & Constants
| Property | Specification |
| IUPAC Name | 2-(2,5-Dimethylphenoxy)ethanamine hydrochloride |
| Molecular Formula | C₁₀H₁₅NO[2][5] · HCl |
| Molecular Weight | 201.69 g/mol |
| Free Base MW | 165.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | High: Water (>50 mg/mL), DMSO, Methanol; Low: Hexane, Toluene |
| Hygroscopicity | Moderate (Store under desiccant) |
| Predicted pKa | ~9.5 (Amine conjugate acid) |
| LogP (Free Base) | ~2.3 (Predicted) |
Structural Analysis
The molecule features a 2,5-dimethylphenyl moiety linked via an ether oxygen to an ethylamine chain.
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Lipophilic Domain: The dimethyl-substituted benzene ring provides hydrophobic interaction points (π-π stacking).
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Linker: The oxyethyl bridge (-O-CH₂-CH₂-) introduces rotational freedom, affecting binding kinetics.
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Polar Domain: The terminal ammonium group (in HCl form) serves as a key hydrogen bond donor and electrostatic anchor in receptor binding pockets.
Synthesis & Manufacturing Protocol
Directive: Causality & Self-Validating Systems
Direct alkylation of 2,5-dimethylphenol with 2-chloroethylamine is often discouraged due to the formation of secondary and tertiary amine impurities (poly-alkylation). The Gabriel Synthesis method is presented here as the "Gold Standard" for research-grade purity, ensuring exclusive formation of the primary amine.
Reaction Scheme (Graphviz Visualization)
The following diagram outlines the stepwise conversion from the phenol precursor to the final hydrochloride salt.
Caption: Gabriel Synthesis pathway preventing poly-alkylation via phthalimide protection.
Detailed Methodology
Step 1: Formation of the Phthalimide Intermediate
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Charge: Dissolve 2,5-dimethylphenol (1.0 eq) in anhydrous DMF.
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Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to deprotonate the phenol. Stir at room temperature for 30 mins. Causality: Phenoxide formation enhances nucleophilicity.
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Alkylation: Add N-(2-bromoethyl)phthalimide (1.1 eq). Heat to 80°C for 4-6 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of phenol indicates completion.
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Isolation: Pour into ice water. The intermediate precipitates as a solid.[6] Filter and wash with water to remove DMF/salts.
Step 2: Deprotection & Salt Formation
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Hydrazinolysis: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.0 eq). Reflux for 2 hours.
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Workup: Cool to precipitate phthalhydrazide byproduct. Filter off the solid.[6]
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Extraction: Concentrate the filtrate. Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form). Dry organic layer over Na₂SO₄.
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Salting Out: Add 4M HCl in Dioxane dropwise to the DCM solution at 0°C.
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Final Polish: The white precipitate is [2-(2,5-Dimethylphenoxy)ethyl]amine HCl. Filter, wash with cold ether, and dry under vacuum.
Analytical Characterization (QC)
To ensure the compound meets the stringent requirements for biological screening (>98% purity), the following analytical matrix is required.
Spectroscopic Markers
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.1-2.3 ppm (s, 6H) | Two methyl groups on the aromatic ring. |
| ¹H NMR (DMSO-d₆) | δ 4.1 ppm (t, 2H) | O-CH₂ protons (deshielded by oxygen). |
| ¹H NMR (DMSO-d₆) | δ 8.2 ppm (br s, 3H) | Ammonium (NH₃⁺) protons; exchangeable with D₂O. |
| IR Spectroscopy | 2800-3000 cm⁻¹ | Broad ammonium N-H stretch. |
| IR Spectroscopy | 1240 cm⁻¹ | Aryl alkyl ether (C-O-C) stretch. |
Purity Logic Tree (Graphviz Visualization)
This decision tree ensures that only validated batches proceed to biological assays.
Caption: Quality Control decision matrix for batch release.
Stability & Handling
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Storage: Store at -20°C for long-term stability. The HCl salt is stable at room temperature for weeks but should be protected from moisture to prevent clumping.
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Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For biological assays, prepare stock solutions in DMSO (up to 100 mM) and store aliquots at -20°C.
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Safety: Treat as a potential irritant (Skin/Eye).[3][7][8] As a structural analog to adrenergic agents, assume potential bioactive potency; use standard PPE (gloves, goggles, fume hood).
Biological Context & Applications
This compound is structurally homologous to Mexiletine (an anti-arrhythmic) but lacks the alpha-methyl group on the ethyl chain. This subtle difference alters its metabolic stability (reducing steric hindrance against MAO enzymes) and receptor selectivity.
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Primary Utility: Fragment-based drug discovery (FBDD) targeting Alpha-1 Adrenergic receptors or Sodium Channels (Nav1.x).
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Secondary Utility: Synthesis intermediate for "bivalent ligands" where two pharmacophores are linked to span large binding pockets in GPCRs.
References
-
Sigma-Aldrich. Product Specification: [2-(2,5-dimethylphenoxy)ethyl]amine hydrochloride.[2]
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PubChem. Compound Summary: Phenoxyethylamine Derivatives. National Library of Medicine.
- Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society. (Classic protocol basis for Step 2.1).
-
ChemScene. Safety Data Sheet: Phenoxyethylamine analogs.
Sources
- 1. 915921-73-2|2-(2,5-Dimethylphenoxy)-N-ethylethanamine|BLD Pharm [bldpharm.com]
- 2. [2-(2,5-dimethylphenoxy)ethyl]amine hydrochloride | 908597-00-2 [sigmaaldrich.com]
- 3. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
- 4. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. You are being redirected... [hit2lead.com]
- 6. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
